

Protocol for cleaning and regenerating a SEPHADEX G-150 column

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Compound of Interest

Compound Name: SEPHADEX G-150

Cat. No.: B1170174

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Technical Support Center: Sephadex G-150 Column Maintenance

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the cleaning and regeneration of **Sephadex G-150** columns.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of cleaning and regenerating a **Sephadex G-150** column?

A1: Cleaning removes precipitated proteins, lipids, and other contaminants that can affect the column's performance by causing high back pressure, reduced flow rate, and poor separation. Regeneration prepares the column for subsequent runs by ensuring the gel is equilibrated in the desired buffer and ready for sample application.

Q2: How often should I clean my **Sephadex G-150** column?

A2: It is good practice to clean the column after each use, especially when working with complex biological samples. A more rigorous cleaning-in-place (CIP) procedure should be performed when you observe a significant increase in back pressure, a decrease in resolution, or discoloration of the column bed.^[1]

Q3: Can I reuse a **Sephadex G-150** column? How many times?

A3: Yes, **Sephadex G-150** columns can be reused multiple times with proper cleaning and regeneration. The exact number of uses depends on the nature of the samples being separated and the rigor of the cleaning protocol. With proper care, a column can be used for many cycles.

Q4: What are the signs that my column needs cleaning or is clogged?

A4: Key indicators include:

- Increased back pressure.[\[1\]](#)
- Reduced or slow flow rate.[\[2\]](#)
- Poor peak resolution or fronting peaks.[\[3\]](#)
- Visible discoloration or precipitation at the top of the gel bed.[\[1\]](#)
- A space appearing between the top of the gel bed and the column adapter.[\[1\]](#)[\[4\]](#)

Q5: What is the recommended storage solution for a **Sephadex G-150** column?

A5: For short-term storage (a few days), the column can be stored in the running buffer. For long-term storage, it is recommended to wash the column with water and then store it in 20% ethanol to prevent microbial growth.[\[5\]](#)[\[6\]](#) The column should be stored at 2-8°C.[\[5\]](#)

Troubleshooting Guide

Problem	Possible Cause(s)	Solution(s)
Increased Back Pressure	1. Clogged column filter or tubing.[4][7] 2. Precipitated sample on the column.[1] 3. Compressed gel bed due to excessive flow rate.[4][6]	1. Replace the in-line filters. Check tubing for blockages. 2. Perform the cleaning-in-place (CIP) protocol. Consider reversing the column flow for cleaning.[8] 3. Repack the column. Ensure the flow rate does not exceed the recommended maximum for the gel.
Reduced Flow Rate	1. Clogged column.[2] 2. Air bubbles in the column bed.[2][4] 3. Buffer viscosity is too high (e.g., in a cold room).[4]	1. Follow the cleaning protocol. For severe clogs, repacking may be necessary.[2] 2. Degas buffers thoroughly. If air is introduced, it may be possible to remove it by passing degassed buffer through the column. Repacking may be required for significant air pockets.[4] 3. Decrease the flow rate when using viscous buffers or working at lower temperatures.[4][6]
Poor Peak Resolution	1. Column is not sufficiently equilibrated.[3] 2. Unevenly packed column bed.[2] 3. Sample is too viscous or concentrated.	1. Equilibrate the column with at least 2-3 column volumes of running buffer.[5] 2. Repack the column, ensuring a homogenous slurry and avoiding air bubbles.[2] 3. Dilute the sample. Sample viscosity should not be more than 1.5 times that of the buffer.

Discoloration of Gel

1. Adsorption of colored compounds from the sample.
2. Microbial growth.[\[3\]](#)

1. Perform the cleaning-in-place (CIP) protocol.
 2. Sanitize the column with 0.2 M NaOH and store in 20% ethanol.[\[1\]](#)[\[5\]](#)
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Experimental Protocols

Protocol 1: Standard Cleaning-in-Place (CIP)

This protocol is designed to remove most common contaminants, such as precipitated proteins and hydrophobically bound substances.

Materials:

- 0.2 M Sodium Hydroxide (NaOH) solution
- Purified water
- Running buffer

Procedure:

- Disconnect the column from any detectors to prevent damage.
- Wash with Purified Water: Flush the column with at least 2 column volumes (CV) of purified water.
- Introduce Cleaning Solution: Wash the column with 1-2 CV of 0.2 M NaOH. To remove contaminants at the top of the column more efficiently, the flow can be reversed if your column hardware permits.[\[8\]](#)
- Incubation: For more stubborn contaminants, stop the flow and allow the NaOH solution to remain in the column for 1-2 hours.[\[1\]](#)
- Rinse with Water: Wash the column with 3-5 CV of purified water, or until the pH of the eluent returns to neutral.

- Re-equilibration: Proceed immediately to the regeneration protocol to re-equilibrate the column with running buffer.

Caution: For more porous Sephadex types like G-150, washing with NaOH may cause the gel to swell. It is sometimes recommended to perform this step outside the column.^[9] Always operate within the pressure limits of your column.

Protocol 2: Column Regeneration and Re-equilibration

This protocol prepares the column for immediate use after cleaning or for storage.

Materials:

- Running buffer
- 20% Ethanol (for storage)

Procedure:

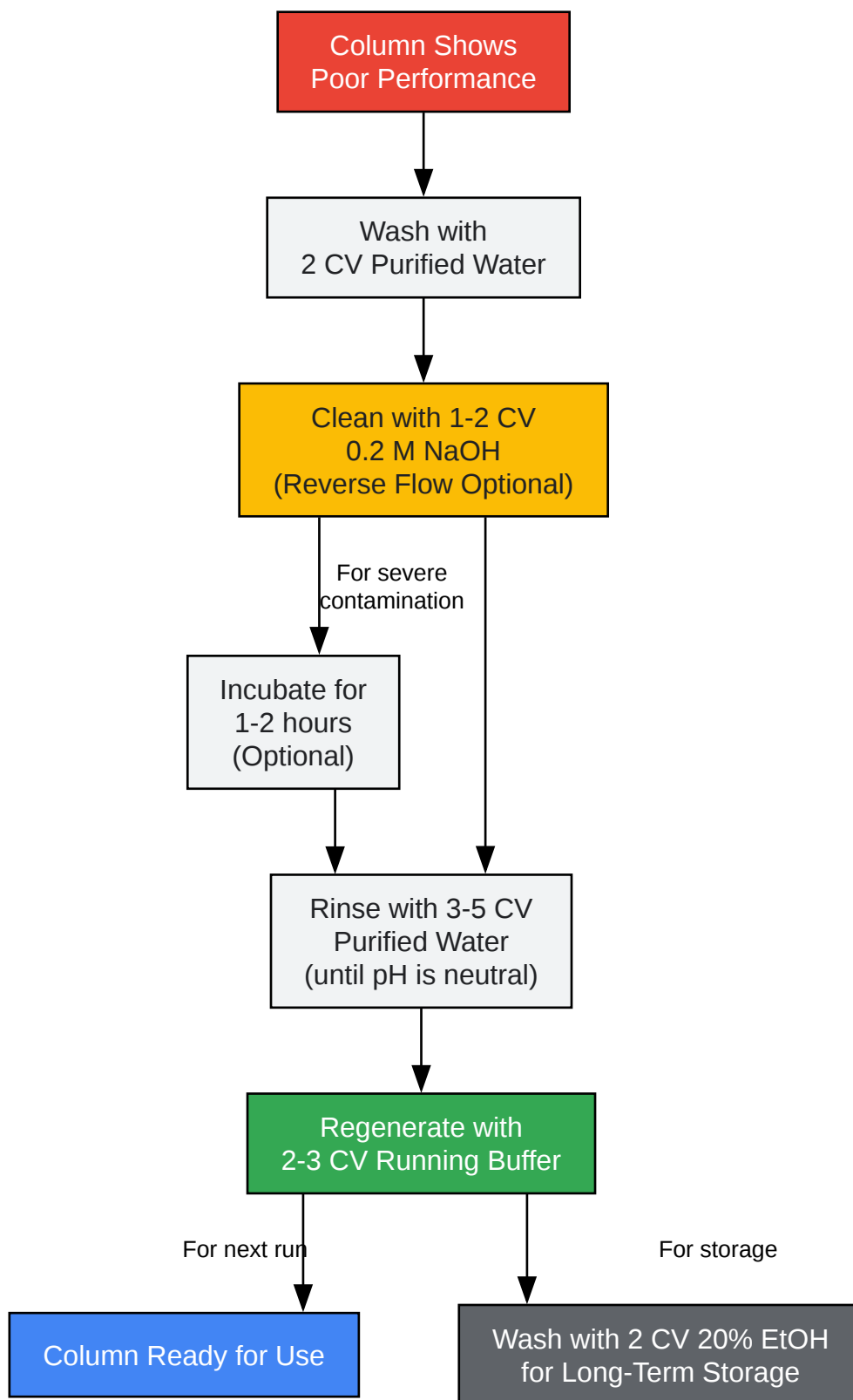
- Equilibrate with Buffer: After cleaning, flush the column with at least 2-3 column volumes of the running buffer to be used for the next separation.^{[5][9]}
- Monitor Equilibration: Monitor the pH and/or conductivity of the eluent. Equilibration is complete when these values match those of the running buffer being introduced.
- Prepare for Storage (Optional): If the column will not be used for more than two days, wash it with 2 CV of purified water, followed by at least 2 CV of 20% ethanol.^[6]
- Store Properly: Seal the column ends securely to prevent drying and store at 2-8°C.^[5]

Quantitative Data Summary

The following table summarizes key operational parameters. Note that optimal flow rates are dependent on column dimensions and packing quality.

Parameter	Value/Range	Notes
Cleaning Solution	0.1 M - 0.5 M NaOH	0.2 M is a common starting point. [1] [8] Higher concentrations can be used for severe contamination.
Cleaning Volume	1-2 Column Volumes (CV)	For NaOH wash. [8]
Rinsing Volume	3-5 Column Volumes (CV)	For post-cleaning water wash.
Re-equilibration Volume	2-3 Column Volumes (CV)	With running buffer. [5]
Storage Solution	20% Ethanol	For long-term storage to prevent microbial growth. [5]
Sample Viscosity	Max 1.5x buffer viscosity	Corresponds to a protein concentration of up to ~70 mg/mL in aqueous buffers.
pH Stability	3-12	For Sephadex G-series gels. [10]

Workflow Diagram



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Caption: Workflow for cleaning and regenerating a **Sephadex G-150** column.

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